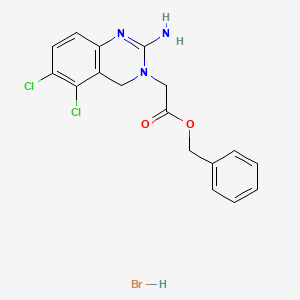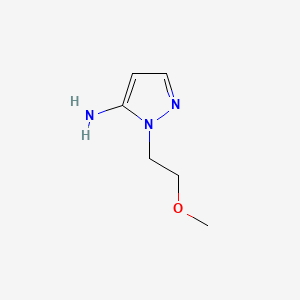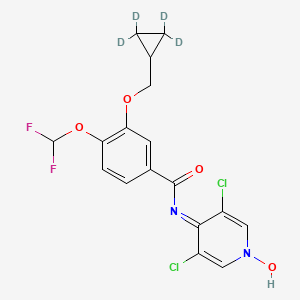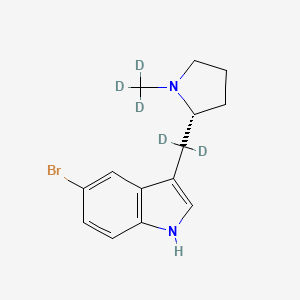
(R)-5-Bromo-3-(N-methylpyrrolidin-2-ylmethyl-d5)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-5-Bromo-3-(N-methylpyrrolidin-2-ylmethyl-d5)-1H-indole, commonly referred to as 5-Bromo-3-Methylpyrrolidin-2-ylmethyl-d5-Indole, is a novel synthetic compound with a wide range of uses in scientific research. It is a halogenated indole derivative that has been used in a variety of applications, from drug design to biochemistry. This compound has recently gained attention due to its potential as an important tool for drug discovery.
科学研究应用
5-Bromo-3-Methylpyrrolidin-2-ylmethyl-d5-Indole has been used in a variety of scientific research applications. It has been used as a tool for drug design, as it has been found to bind to several drug targets. Additionally, it has been used as an inhibitor of enzymes involved in the synthesis of prostaglandins and leukotrienes, which are important mediators of inflammation. Furthermore, it has been used to study the mechanism of action of several drugs and to evaluate their efficacy.
作用机制
The mechanism of action of 5-Bromo-3-Methylpyrrolidin-2-ylmethyl-d5-Indole is not fully understood. However, it is believed that the compound binds to specific receptors on the surface of cells and modulates their activity. Additionally, it may interact with enzymes involved in the synthesis of prostaglandins and leukotrienes, thus inhibiting their production.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Bromo-3-Methylpyrrolidin-2-ylmethyl-d5-Indole have yet to be fully elucidated. However, it has been found to be a potent inhibitor of enzymes involved in the synthesis of prostaglandins and leukotrienes, which are important mediators of inflammation. Additionally, it has been found to have anti-cancer properties, as it has been found to inhibit the growth of certain cancer cell lines.
实验室实验的优点和局限性
The use of 5-Bromo-3-Methylpyrrolidin-2-ylmethyl-d5-Indole in lab experiments has several advantages. It is relatively easy to synthesize and can be stored for extended periods of time without significant degradation. Additionally, it is relatively inexpensive and can be used in a variety of applications. However, it is important to note that this compound is highly toxic and should be handled with caution.
未来方向
The potential future directions for 5-Bromo-3-Methylpyrrolidin-2-ylmethyl-d5-Indole are numerous. It could be used to develop new drugs for the treatment of various diseases, such as cancer and inflammation. Additionally, it could be used to study the mechanism of action of existing drugs, as well as to evaluate their efficacy. Furthermore, it could be used to create new materials with unique properties, such as biodegradable polymers or nanomaterials. Finally, it could be used to study the biochemical and physiological effects of various compounds, as well as to develop new methods of drug delivery.
合成方法
The synthesis of 5-Bromo-3-Methylpyrrolidin-2-ylmethyl-d5-Indole is a multi-step process that involves the use of several reagents. The first step is the reaction of 2-bromo-3-methylpyrrolidin-2-one with 1-chloro-3-methyl-1H-indole, which yields the desired compound. This reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran at room temperature. The next step involves the removal of the chlorine atom from the indole ring by the addition of a reducing agent such as sodium borohydride or lithium aluminum hydride. Finally, the desired compound is isolated by column chromatography.
属性
IUPAC Name |
5-bromo-3-[dideuterio-[(2R)-1-(trideuteriomethyl)pyrrolidin-2-yl]methyl]-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2/c1-17-6-2-3-12(17)7-10-9-16-14-5-4-11(15)8-13(10)14/h4-5,8-9,12,16H,2-3,6-7H2,1H3/t12-/m1/s1/i1D3,7D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXOJXALBTZEFE-MSXAUQHZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CC2=CNC3=C2C=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCC[C@@H]1C([2H])([2H])C2=CNC3=C2C=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-5-Bromo-3-(N-methylpyrrolidin-2-ylmethyl-d5)-1H-indole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

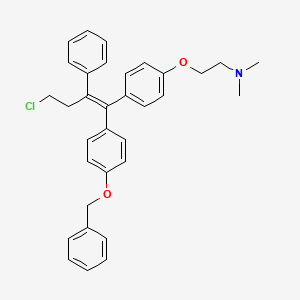

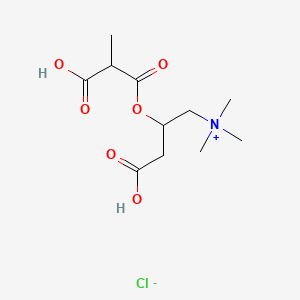
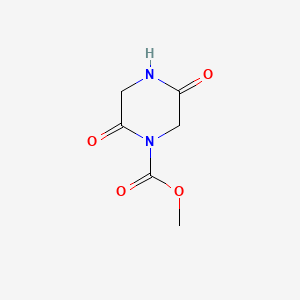
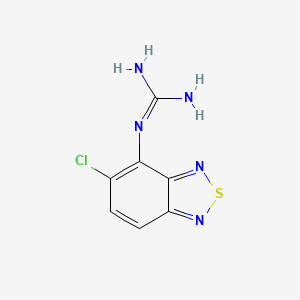
![Oxiranecarboxaldehyde, 3-[(methoxymethoxy)methyl]-, (2R-trans)- (9CI)](/img/no-structure.png)
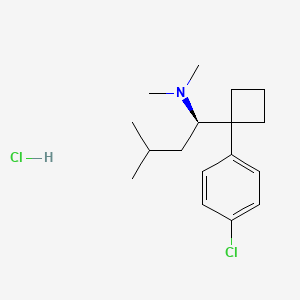
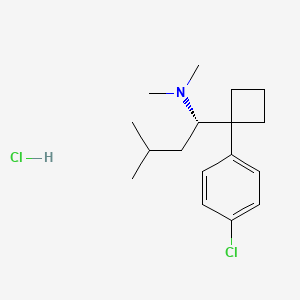
![(E)-N-[2-[[[5-[(Dimethylamino)methyl]-2-furyl]methyl]sulfanyl]ethyl]-1-(methylsulfanyl)-2-nitro-1-ethenamine](/img/structure/B586401.png)
